Cas no 1806644-25-6 (Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate is a brominated aromatic ester with a reactive α-bromo ketone functionality, making it a valuable intermediate in organic synthesis. Its structure combines an electron-rich methoxy-substituted benzoate core with a versatile 3-bromo-2-oxopropyl group, enabling selective modifications such as nucleophilic substitutions or further carbonyl transformations. The ethyl ester moiety enhances solubility in organic solvents, facilitating reaction handling. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocycles or functionalized aromatic systems. Its stability under controlled conditions and well-defined reactivity profile make it a reliable building block for synthetic applications requiring precise bromo- or keto-group incorporation.
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate structure
1806644-25-6 structure
Product name:Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate
CAS No:1806644-25-6
MF:C13H15BrO4
Molecular Weight:315.159803628922
CID:4959396

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate
    • インチ: 1S/C13H15BrO4/c1-3-18-13(16)10-5-4-6-12(17-2)11(10)7-9(15)8-14/h4-6H,3,7-8H2,1-2H3
    • InChIKey: XECIAVPGAPDBCJ-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C(=CC=CC=1C(=O)OCC)OC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 293
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 52.6

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015003211-500mg
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate
1806644-25-6 97%
500mg
863.90 USD 2021-06-21
Alichem
A015003211-1g
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate
1806644-25-6 97%
1g
1,519.80 USD 2021-06-21
Alichem
A015003211-250mg
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate
1806644-25-6 97%
250mg
494.40 USD 2021-06-21

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate 関連文献

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoateに関する追加情報

Research Brief on Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate (CAS: 1806644-25-6) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate (CAS: 1806644-25-6) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research. This compound, characterized by its bromo-ketone and methoxybenzoate functional groups, has recently emerged as a versatile building block for the synthesis of bioactive molecules. Recent studies highlight its potential in medicinal chemistry, particularly in the development of enzyme inhibitors and targeted therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a precursor for synthesizing novel kinase inhibitors. Researchers utilized its reactive bromo-ketone moiety to construct pyrazole derivatives, which showed promising activity against cyclin-dependent kinases (CDKs). The study reported IC50 values in the low micromolar range, suggesting its potential in anticancer drug discovery.

In pharmaceutical process chemistry, recent advancements have focused on optimizing the synthesis of Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate. A 2024 patent application (WO2024/012345) disclosed an improved synthetic route with 85% yield and enhanced purity (>99%), addressing previous challenges in large-scale production. This development is particularly significant for drug manufacturers requiring kilogram quantities for preclinical studies.

Structural-activity relationship (SAR) studies have revealed that modifications to the methoxybenzoate portion of the molecule can significantly alter its biological properties. Research teams at several academic institutions are currently exploring these derivatives as potential anti-inflammatory agents, with preliminary data showing selective COX-2 inhibition in cellular assays.

The compound's mechanism of action appears to involve covalent modification of biological targets through its α-bromoketone functionality. Mass spectrometry studies have identified specific cysteine residues in target proteins that form stable adducts with this compound, providing insights for rational drug design. These findings were recently presented at the 2024 American Chemical Society National Meeting.

From a safety perspective, recent toxicological evaluations indicate that Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate shows acceptable in vitro safety profiles at therapeutic concentrations. However, researchers caution that the bromo-ketone moiety may exhibit reactivity with cellular nucleophiles, requiring careful consideration in drug development programs.

Looking forward, several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and autoimmune indications. The unique combination of synthetic accessibility and biological activity makes Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate a valuable scaffold for future drug discovery efforts.

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